N-Cyanonorbuprenorphine

Opioid Buprenorphine Impurity

Analytical laboratories developing buprenorphine ANDA methods face challenges in sourcing certified impurity reference standards. N-Cyanonorbuprenorphine (CAS 799773-67-4), Buprenorphine EP Impurity C, is a semi-synthetic derivative with a distinct N-cyano modification, serving as a critical reference standard for HPLC/LC-MS method validation and impurity profiling. • Certified EP Impurity C for ICH-compliant method validation. • Distinct chromatographic and mass spectral properties for unambiguous identification. • In stock for immediate procurement, eliminating method development delays.

Molecular Formula C₂₆H₃₄N₂O₄
Molecular Weight 438.56
CAS No. 799773-67-4
Cat. No. B1145166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanonorbuprenorphine
CAS799773-67-4
Synonyms4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile;  Norbuprenorphine Impurity;  (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7
Molecular FormulaC₂₆H₃₄N₂O₄
Molecular Weight438.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyanonorbuprenorphine Overview


N-Cyanonorbuprenorphine (CAS 799773-67-4) is a semi-synthetic derivative of norbuprenorphine, itself a primary metabolite of the opioid analgesic buprenorphine [1]. The compound is characterized by the substitution of the N-methyl group with a cyano (-CN) moiety, resulting in the chemical name 4,5α-epoxy-7α-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-3,6-dimethoxy-6α,14-ethano-14α-morphinan-17-carbonitrile and a molecular formula of C26H34N2O4 . It is formally recognized as Buprenorphine EP Impurity C in the European Pharmacopoeia and serves as a critical synthetic intermediate and reference standard for quality control and analytical method development in pharmaceutical applications [2].

Designated EP Impurity C reference standard for buprenorphine analysis
Essential for impurity profiling and ANDA method validation
Serves as synthetic intermediate for norbuprenorphine analog SAR

N-Cyanonorbuprenorphine vs. Buprenorphine Analogs


While the orvinol scaffold is common to buprenorphine and norbuprenorphine, N-cyanonorbuprenorphine is not a straightforward functional analog. The replacement of the N-methyl group with a cyano group fundamentally alters the electronic and steric properties of the molecule, critically impacting its receptor pharmacology, metabolic profile, and analytical detection [1]. This structural modification confers distinct chemical behavior that precludes its use as a direct substitute for parent opioids in bioassays or as a simple internal standard without rigorous validation. Specifically, its role as a defined process impurity (EP Impurity C) necessitates its procurement as a certified reference standard to meet stringent regulatory requirements for method validation and release testing, a role that neither buprenorphine nor norbuprenorphine can fulfill in an identical manner [2][3].

Nitrile group alters receptor pharmacology
Cyano substitution changes electronic and steric profile vs. N-methyl; not a direct functional analog.
Chromatographic behavior differs significantly
Molecular weight and polarity shifts affect HPLC retention and MS detection; may not co-elute with buprenorphine.
Regulatory identity cannot be substituted
Only certified EP Impurity C meets pharmacopoeial requirements; buprenorphine or norbuprenorphine cannot replace it.

N-Cyanonorbuprenorphine Differentiation Evidence


Structural and Physicochemical Distinction

N-Cyanonorbuprenorphine differs fundamentally from buprenorphine and norbuprenorphine by the presence of a nitrile (-C≡N) group replacing the N-methyl moiety. This structural change is reflected in its higher molecular weight and altered predicted physicochemical properties [1].

Structural distinction
Class-level
438.57 g/mol
Supports chromatographic distinction review
Buprenorphine: 467.64; norbuprenorphine: 413.55 g/mol
Opioid Buprenorphine Impurity Reference Standard

EP Impurity C Regulatory Definition

N-Cyanonorbuprenorphine is uniquely codified in the European Pharmacopoeia as Buprenorphine EP Impurity C. This regulatory designation is not shared by other structurally related compounds such as norbuprenorphine or buprenorphine N-oxide, which are listed as different impurities (e.g., EP Impurity A, E, etc.) [1]. Its use is explicitly required for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) for buprenorphine [1].

EP Impurity C designation
Head-to-head
EP Impurity C vs. Impurity A/E
Defines regulatory-required reference standard
EP monograph context for ANDA submissions
Pharmaceutical Regulatory Quality Control ANDAs

Stability and Storage Differentiation

Vendor technical documentation indicates specific storage conditions for N-cyanonorbuprenorphine that differ from those recommended for buprenorphine. The compound is advised to be stored at -20°C for maximum recovery, a condition that may be more stringent than for the parent compound buprenorphine, which is typically stored at room temperature or 2-8°C depending on the salt form .

Storage differentiation
Data to verify
−20°C
Storage condition may impact analytical stability
Vendor datasheet; buprenorphine HCl stored at room temp
Storage Stability Analytical Chemistry

N-Cyanonorbuprenorphine Application Scenarios


Impurity Profiling in Buprenorphine Products

Laboratories developing or validating analytical methods for buprenorphine drug substances or finished products must procure N-cyanonorbuprenorphine as Buprenorphine EP Impurity C to meet ICH and pharmacopoeial guidelines. It serves as a system suitability standard, a spike-in for accuracy studies in forced degradation experiments, and a critical marker for quantifying specific process impurities in ANDA submissions [1][2].

Norbuprenorphine Derivative Synthesis

N-Cyanonorbuprenorphine is a key synthetic intermediate for generating libraries of norbuprenorphine analogs with modified pharmacological profiles. Its unique N-cyano group provides a synthetic handle for further derivatization, enabling structure-activity relationship (SAR) studies to optimize opioid receptor selectivity and functional activity [1].

Forensic and Clinical Toxicology Standard

In forensic toxicology and clinical monitoring of buprenorphine therapy, N-cyanonorbuprenorphine can be employed as a specific analytical standard to differentiate between buprenorphine, its active metabolite norbuprenorphine, and potential synthetic impurities or byproducts. Its distinct chromatographic and mass spectral properties facilitate accurate identification and quantitation in complex biological matrices using LC-MS/MS [1][2].

Application
Selection Property
Validation Focus
Buprenorphine impurity profiling
Certified EP Impurity C reference standard
System suitability and forced degradation accuracy
Norbuprenorphine analog synthesis
Nitrile synthetic handle for SAR diversification
Purity and identity confirmation post-derivatization
Forensic and clinical research matrix analysis
Distinct chromatographic and mass spectral signature
Matrix-specific method validation and specificity
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